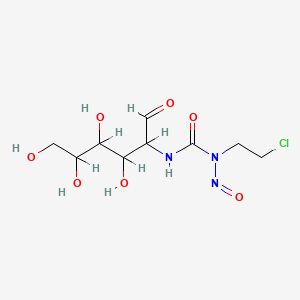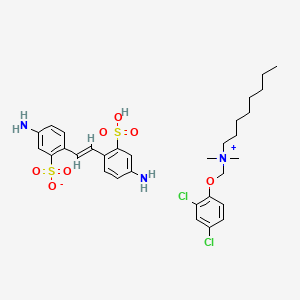
Ceftiofur hydrochloride
Overview
Description
Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity . Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .
Synthesis Analysis
A study on the preparation of a newly formulated long-acting ceftiofur hydrochloride suspension and its pharmacokinetics in pigs was found . The study provides insights into the formulation of ceftiofur hydrochloride and its pharmacokinetic properties .Molecular Structure Analysis
The molecular formula of Ceftiofur hydrochloride is C19H17N5O7S3.ClH and its molecular weight is 560.03 .Chemical Reactions Analysis
Several studies have been conducted on the chemical reactions of ceftiofur hydrochloride. These include the development and validation of methods for the analysis of ceftiofur hydrochloride using high-performance liquid chromatography , and the spectrophotometric determination of ceftiofur hydrochloride using N-bromosuccinimide .Physical And Chemical Properties Analysis
Ceftiofur hydrochloride has a molecular weight of 560.0 g/mol . It is the hydrochloride salt form of ceftiofur .Scientific Research Applications
Mastitis Treatment in Dairy Cattle
Ceftiofur hydrochloride: is used in the treatment of mastitis in dairy cattle. It is administered intramammarily, and studies have focused on the elimination kinetics of the drug in milk. This is crucial to ensure that milk from treated cows meets safety standards for drug residues .
Long-acting Formulations for Veterinary Use
Research has been conducted on creating long-acting formulations of Ceftiofur hydrochloride . These formulations are designed to release the drug over an extended period, making it more effective and convenient for treating animals, especially in the case of swine .
Antibiotic Activity Analysis
Ceftiofur hydrochloride: is a third-generation cephalosporin with activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its metabolite also possesses antibiotic activity, and both are measured to detect antibiotic activity in milk .
Veterinary Medicine Safety and Efficacy
The safety and therapeutic efficacy of Ceftiofur hydrochloride have been evaluated for both intramuscular and subcutaneous routes in veterinary medicine. This research ensures the drug’s safe application across different methods of administration .
Determination in Food Products
A novel HPLC method has been developed for the determination of Ceftiofur hydrochloride in honey and other food products. This is significant for ensuring food safety, particularly in products like honey where antibiotic use is restricted .
Impact on Immune Response in Pigs
Studies have investigated the impact of Ceftiofur hydrochloride on the humoral and cellular immune response in pigs, particularly after vaccination against diseases like swine influenza and pseudorabies. Understanding this impact is vital for managing the timing and dosage of vaccinations in conjunction with antibiotic treatments .
Mechanism of Action
Target of Action
Ceftiofur hydrochloride primarily targets specific enzymes known as penicillin-binding proteins (PBPs) . These proteins play a critical role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
Ceftiofur hydrochloride works by binding to PBPs present on the inner membrane of the bacterial cell wall . This binding inhibits the final phase of peptidoglycan synthesis, which is crucial for the rigidity and strength of the bacterial cell wall . By preventing the cross-linkage of peptidoglycan chains, the bacterial cell wall is weakened, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by ceftiofur hydrochloride is the synthesis of the bacterial cell wall. The drug targets the transpeptidation step of peptidoglycan synthesis, which involves the cross-linking of peptidoglycan units . This disruption in the cell wall synthesis pathway leads to a weakened bacterial cell wall and ultimately, bacterial cell death .
Pharmacokinetics
Ceftiofur hydrochloride exhibits optimal pharmacokinetic properties. It is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% for standard and long-acting formulations, respectively . After administration, no concentrations of ceftiofur hydrochloride were found in milk samples, indicating minimal penetration into milk . This property makes it suitable for use in lactating animals without long withdrawal times .
Result of Action
The result of ceftiofur hydrochloride’s action is the effective killing of both Gram-positive and Gram-negative bacteria . Its mechanism of action leads to the weakening and rupture of the bacterial cell wall, causing bacterial cell death . This makes ceftiofur hydrochloride an effective treatment for various bacterial infections in animals .
Action Environment
The action of ceftiofur hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the physiological state of the animal, such as whether it is lactating . Furthermore, the presence of beta-lactamase enzymes in the environment can potentially impact the drug’s efficacy, although ceftiofur hydrochloride is known to be resistant to these enzymes .
Safety and Hazards
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11-;/t12-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQFDTJEEQKVLM-JUODUXDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101034300 | |
| Record name | Ceftiofur hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftiofur hydrochloride | |
CAS RN |
103980-44-5 | |
| Record name | Ceftiofur hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103980-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftiofur Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftiofur hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101034300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTIOFUR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6822A07436 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ceftiofur hydrochloride?
A1: Ceftiofur hydrochloride, like other cephalosporins, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. By binding to PBPs, ceftiofur hydrochloride disrupts the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell death.
Q2: What types of bacteria is ceftiofur hydrochloride effective against?
A2: Ceftiofur hydrochloride exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. [] It is notably effective against many pathogens relevant in veterinary medicine, including Escherichia coli, Pasteurella multocida, Streptococcus suis, and Klebsiella spp. [, , , ]
Q3: Has the efficacy of ceftiofur hydrochloride been tested in clinical trials?
A3: Yes, numerous clinical trials have investigated the efficacy of ceftiofur hydrochloride for various indications in different animal species. For instance, it has shown effectiveness in treating bovine respiratory disease, swine respiratory disease, and acute postpartum metritis in dairy cows. [, , , ]
Q4: Does the presence of disease alter the pharmacokinetics of ceftiofur hydrochloride?
A5: Research suggests that disease states, such as porcine reproductive and respiratory syndrome virus (PRRSV) infection or severe clinical mastitis, can alter the pharmacokinetics of ceftiofur hydrochloride. [, , ] These alterations may result in lower plasma concentrations and higher clearance rates, potentially impacting treatment efficacy and increasing the risk of violative residues in meat. [, ]
Q5: What are the common formulations of ceftiofur hydrochloride?
A6: Ceftiofur hydrochloride is commercially available in various formulations, including sterile suspensions for injection, intramammary infusions, and long-acting preparations. [, , , ]
Q6: What factors can impact the stability of ceftiofur hydrochloride formulations?
A7: The stability of ceftiofur hydrochloride can be influenced by factors like temperature, pH, light exposure, and the presence of excipients. [, , ] Formulations are often designed to enhance stability and extend shelf life. [, ]
Q7: What are the known mechanisms of resistance to ceftiofur hydrochloride?
A8: Resistance to ceftiofur hydrochloride can develop through mechanisms like the production of β-lactamases, which hydrolyze the β-lactam ring of cephalosporins, and alterations in PBPs, reducing their affinity for the drug. [, ]
Q8: What analytical methods are commonly used to quantify ceftiofur hydrochloride?
A10: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is frequently employed for the quantification of ceftiofur hydrochloride and its metabolites in various matrices, including plasma, milk, and tissues. [, , , ]
Q9: Are there ongoing research efforts to improve ceftiofur hydrochloride formulations or develop new therapeutic strategies?
A11: Yes, research continues to explore novel formulations, such as long-acting suspensions and inclusion complexes, to enhance the pharmacokinetic profile and therapeutic efficacy of ceftiofur hydrochloride. [, , , ] Additionally, investigations are ongoing to understand the impact of disease on pharmacokinetics, optimize treatment regimens, and combat emerging antimicrobial resistance. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















